molecular formula C22H27NO5 B11141606 N-(3-isopropoxypropyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(3-isopropoxypropyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11141606
M. Wt: 385.5 g/mol
InChI Key: YCPBDVLUOXTLDS-UHFFFAOYSA-N
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Description

ITF2357 or Givinostat , belongs to the class of furochromones. It’s a synthetic small molecule with potential therapeutic applications. Let’s break it down:

  • Structure: : The compound features a fused furochromone ring system, with an acetamide group attached to one of its chromene rings. The isopropoxypropyl side chain adds complexity to its structure.

  • Biological Context: : ITF2357 has garnered attention due to its anti-inflammatory and immunomodulatory properties. It inhibits histone deacetylases (HDACs), affecting gene expression and cellular processes.

Preparation Methods

Synthetic Routes:

  • Acetylation of Furochromone: : The synthesis typically starts with a furochromone scaffold. Acetylation of the hydroxyl group at position 6 yields the acetamide derivative.

  • Isopropoxypropylation: : The isopropoxypropyl group is introduced via a nucleophilic substitution reaction using isopropyl iodide or isopropyl bromide.

Industrial Production:

    Chemical Industry: ITF2357 is produced on a small scale in research laboratories. industrial-scale production remains limited due to its complexity and cost.

Chemical Reactions Analysis

Reactions:

  • Oxidation: : ITF2357 is susceptible to oxidation, especially at the methyl groups. Oxidative conditions can lead to the formation of various oxidation products.

  • Reduction: : Reduction of the carbonyl group in the acetamide moiety may yield the corresponding alcohol.

  • Substitution: : The isopropoxypropyl group can undergo nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Acetylation: Acetic anhydride, pyridine, and heat.

    Isopropoxypropylation: Isopropyl iodide or isopropyl bromide, base (e.g., potassium carbonate), and solvent (e.g., DMF).

Major Products:

  • The main product is the desired N-(3-isopropoxypropyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide. Side products may include regioisomers and oxidation products.

Scientific Research Applications

  • Inflammation and Autoimmune Diseases: : ITF2357’s HDAC inhibition modulates immune responses, making it a potential candidate for treating inflammatory conditions and autoimmune diseases.

  • Cancer: : Research explores its role in cancer therapy, as HDAC inhibitors can affect tumor growth and metastasis.

  • Neurodegenerative Disorders: : Some studies investigate ITF2357’s impact on neurodegenerative diseases due to its epigenetic effects.

Mechanism of Action

  • HDAC Inhibition: : ITF2357 inhibits HDAC enzymes, leading to increased histone acetylation. This alters gene expression, affecting cell differentiation, apoptosis, and immune responses.

  • Pathways: : It modulates pathways related to inflammation, cell cycle regulation, and immune signaling.

Comparison with Similar Compounds

  • Unique Features: : ITF2357’s furochromone scaffold and isopropoxypropyl side chain distinguish it from other HDAC inhibitors.

  • Similar Compounds

      SAHA (Vorinostat): Another HDAC inhibitor used in cancer therapy.

      Romidepsin: A cyclic peptide HDAC inhibitor.

      Panobinostat: Broad-spectrum HDAC inhibitor.

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

N-(3-propan-2-yloxypropyl)-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C22H27NO5/c1-12(2)26-8-6-7-23-21(24)10-18-14(4)17-9-16-13(3)15(5)27-19(16)11-20(17)28-22(18)25/h9,11-12H,6-8,10H2,1-5H3,(H,23,24)

InChI Key

YCPBDVLUOXTLDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCCOC(C)C)C)C

Origin of Product

United States

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